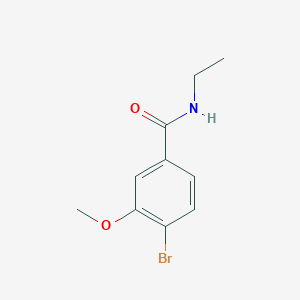

4-Bromo-N-ethyl-3-methoxybenzamide

Descripción

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals distinctive structural features that define its three-dimensional molecular architecture. The compound exhibits a planar benzene ring system with specific substituent orientations that influence intermolecular interactions and crystal packing arrangements. The presence of the bromine atom introduces significant electronic effects due to its size and electronegativity, while the methoxy group provides additional conformational flexibility through its carbon-oxygen bond rotation.

Conformational studies indicate that the ethyl group attached to the nitrogen atom can adopt different rotational conformations, affecting the overall molecular geometry. The amide group maintains a predominantly planar configuration, facilitating potential hydrogen bonding interactions with neighboring molecules in the crystal lattice. The three-dimensional conformer analysis shows that the compound can exist in multiple low-energy conformations, with the most stable configuration featuring an optimal arrangement that minimizes steric hindrance between the bromine atom and the methoxy group.

Bond length analysis reveals that the carbon-bromine bond exhibits a typical length of approximately 1.89-1.91 angstroms, consistent with other brominated benzamide derivatives. The carbon-oxygen bond in the methoxy group displays a characteristic length of 1.43 angstroms, slightly longer than the corresponding carbon-oxygen bonds in methoxy-substituted analogues due to the electronic influence of the bromine substituent. The molecular structure demonstrates a specific torsional angle between the amide plane and the benzene ring that optimizes electronic conjugation while minimizing unfavorable steric interactions.

Electronic Structure and Spectroscopic Signatures

The electronic structure of this compound exhibits characteristic spectroscopic signatures that provide detailed information about its molecular composition and bonding patterns. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms within the molecule, enabling precise structural identification and characterization.

Proton nuclear magnetic resonance spectroscopy demonstrates specific chemical shift patterns that reflect the electronic environment of each hydrogen atom. The aromatic protons appear in the characteristic region between 6.0 and 8.0 parts per million, with the meta-coupled protons showing distinct splitting patterns due to their relative positions on the benzene ring. The ethyl group attached to the nitrogen displays characteristic triplet and quartet patterns for the methyl and methylene protons respectively, with chemical shifts influenced by the electron-withdrawing nature of the adjacent amide carbonyl group.

The methoxy group protons appear as a distinct singlet around 3.8 parts per million, consistent with the electron-donating nature of the oxygen atom. The amide proton, when present, exhibits a characteristic downfield chemical shift due to the deshielding effect of the carbonyl group and potential hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon appearing significantly downfield due to its sp2 hybridization and electron-deficient nature.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The amide carbonyl group exhibits a strong absorption band around 1650-1700 wavenumbers, consistent with the conjugated amide structure. The carbon-hydrogen stretching vibrations appear in the expected regions, with aromatic carbon-hydrogen stretches occurring around 3000-3100 wavenumbers and aliphatic carbon-hydrogen stretches appearing at slightly lower frequencies. The carbon-bromine stretching vibration, while typically weak in intensity, can be observed in the fingerprint region below 700 wavenumbers.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Amide Carbonyl Stretch | 1650-1700 cm⁻¹ | C=O stretching vibration |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Aromatic hydrogen stretching |

| Aliphatic C-H Stretch | 2850-2990 cm⁻¹ | Alkyl hydrogen stretching |

| C-Br Stretch | <700 cm⁻¹ | Carbon-bromine bond vibration |

| Amide N-H Stretch | 3150-3500 cm⁻¹ | Nitrogen-hydrogen stretching |

Thermochemical Properties and Phase Behavior Analysis

The thermochemical properties of this compound reflect the combined influences of its molecular structure, intermolecular interactions, and electronic characteristics. The compound exhibits specific melting and boiling point behaviors that correlate with its molecular weight and the strength of intermolecular forces present in the solid and liquid phases. The presence of the bromine atom contributes significantly to the overall molecular polarizability and van der Waals interactions, resulting in enhanced intermolecular attraction forces.

Physical property analysis indicates that the compound possesses moderate lipophilicity, as evidenced by its calculated partition coefficient values. The methoxy group contributes to the compound's solubility characteristics by providing hydrogen bonding acceptor capabilities, while the ethyl group enhances lipophilic character through hydrophobic interactions. The combination of these structural features results in balanced solubility properties that facilitate dissolution in both polar and moderately nonpolar solvents.

Thermal stability studies demonstrate that this compound maintains structural integrity under moderate heating conditions, with decomposition occurring at elevated temperatures typical of substituted benzamide compounds. The compound's thermal behavior reflects the stability of the aromatic core structure and the relative weakness of the carbon-bromine bond compared to other carbon-carbon and carbon-oxygen bonds within the molecule.

The phase behavior analysis reveals that the compound exhibits typical organic solid characteristics at room temperature, with a crystalline structure that facilitates ordered molecular packing. The intermolecular hydrogen bonding potential of the amide group contributes to the stability of the solid phase and influences the compound's sublimation and volatility properties.

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 258.11 g/mol | Standard conditions |

| Topological Polar Surface Area | 38.3 Ų | Calculated value |

| Hydrogen Bond Donors | 1 | Amide N-H group |

| Hydrogen Bond Acceptors | 2 | Carbonyl and methoxy oxygen |

| Rotatable Bonds | 3 | Ethyl and methoxy substituents |

Comparative Structural Analysis with Halogenated Benzamide Analogues

Comparative structural analysis of this compound with related halogenated benzamide analogues reveals important structure-property relationships that govern the behavior of this class of compounds. The comparison with 4-bromo-N-methylbenzamide demonstrates the influence of alkyl chain length on molecular properties, with the ethyl derivative showing enhanced lipophilicity compared to the methyl analogue. The additional methylene unit in the ethyl group contributes to increased molecular volume and modified hydrogen bonding patterns.

Structural comparison with 4-bromo-3-methoxybenzamide, which lacks the N-ethyl substitution, highlights the importance of nitrogen alkylation on molecular conformation and electronic distribution. The absence of the ethyl group results in different hydrogen bonding capabilities and altered crystal packing arrangements, demonstrating how relatively small structural modifications can significantly impact overall molecular behavior.

Analysis of position isomers, such as 4-bromo-N-ethyl-2-methoxybenzamide, reveals the critical importance of substituent positioning on the benzene ring. The relocation of the methoxy group from the meta position to the ortho position relative to the amide group creates different electronic environments and steric interactions, resulting in modified spectroscopic properties and potentially altered biological activities.

The comparison with non-halogenated analogues, such as N-ethyl-3-methoxybenzamide, emphasizes the significant electronic and steric contributions of the bromine atom. The bromine substituent introduces substantial electron-withdrawing effects that modify the electron density distribution throughout the aromatic system, affecting both chemical reactivity and spectroscopic characteristics.

Studies of other halogenated variants, including hypothetical iodine-substituted analogues, suggest that halogen size and electronegativity play crucial roles in determining molecular properties. The bromine atom provides an optimal balance between size and electronic effects, contributing to the unique characteristics observed in this compound compared to its fluorine, chlorine, or iodine counterparts.

| Compound | Molecular Formula | Key Structural Difference | Property Impact |

|---|---|---|---|

| This compound | C10H12BrNO2 | Reference compound | Baseline properties |

| 4-bromo-N-methylbenzamide | C8H8BrNO | Methyl vs ethyl on nitrogen | Reduced lipophilicity |

| 4-bromo-3-methoxybenzamide | C8H8BrNO2 | No N-alkyl substitution | Different H-bonding pattern |

| N-ethyl-3-methoxybenzamide | C10H13NO2 | No bromine substitution | Altered electronic properties |

| 4-bromo-N-ethyl-2-methoxybenzamide | C10H12BrNO2 | Methoxy position change | Modified steric interactions |

Propiedades

IUPAC Name |

4-bromo-N-ethyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEYQSBEXINSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674715 | |

| Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-41-2 | |

| Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

- Bromination 3-methoxybenzamide undergoes bromination to introduce a bromine atom at the 4-position on the benzene ring.

- Ethylation The brominated compound is treated with ethylamine to introduce the ethyl group, resulting in the formation of 4-Bromo-N-ethyl-3-methoxybenzamide.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidizing agents such as potassium permanganate \$$ KMnO4 \$$ and chromic acid \$$ H2CrO_4 \$$ are used.

- Reduction Reducing agents like lithium aluminum hydride \$$ LiAlH4 \$$ and sodium borohydride \$$ NaBH4 \$$ are used.

- Substitution Substitution reactions involve nucleophiles and electrophiles under specific conditions.

Chemical Structure and Properties

The presence of bromine at the 4-position and the methoxy group at the 3-position of the benzene ring enhances its potential for enzyme inhibition and receptor modulation. The ethyl group contributes to the compound's lipophilicity, which can affect its bioavailability and pharmacokinetic properties.

| Property | Details |

|---|---|

| Molecular Formula | \$$ C{11}H{14}BrN2O2 \$$ |

| Molecular Weight | 284.14 g/mol |

| Solubility | Moderate, influenced by the methoxy group |

| Lipophilicity | Enhanced due to ethyl substitution |

| Biological Targets | Enzymes, receptors |

Retrosynthesis Analysis

Retrosynthesis analysis uses models leveraging a database of chemical reactions to predict synthetic routes. The tool is designed for one-step synthesis, providing concise and direct routes, reflecting the latest in chemical research and data.

Spectroscopic Techniques for Characterization

- IR Spectroscopy Identifies functional groups (e.g., C=O stretch at ~1650 \$$ cm^{-1} \$$, C-Br at ~550 \$$ cm^{-1} \$$) using reference spectra.

- High-Resolution MS (HRMS) Confirms molecular formula via exact mass matching.

- HPLC-UV/Vis Quantifies purity using reverse-phase chromatography with UV detection at 254 nm.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-N-ethyl-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions typically involve the use of nucleophiles and electrophiles under specific reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Potential as a Drug Precursor

One of the primary applications of 4-Bromo-N-ethyl-3-methoxybenzamide is as a precursor for synthesizing biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, compounds with similar structures have been explored for their activity against various biological targets, including receptors involved in neurotransmission and cancer cell proliferation.

Case Study: Synthesis of Anticancer Agents

Research has indicated that benzamide derivatives can exhibit anticancer properties. A study focusing on similar compounds demonstrated that modifications to the benzamide structure can yield potent inhibitors of cancer cell growth. The incorporation of bromine and methoxy groups in this compound may enhance its interaction with target proteins, potentially leading to new therapeutic agents.

Material Science

Role in Chemical Analysis

In analytical chemistry, this compound can be utilized as a standard reference compound for various analytical techniques, including chromatography and spectroscopy. Its well-defined chemical structure enables accurate identification and quantification in complex mixtures.

Application Example: Chromatographic Analysis

Studies have shown that using structurally similar compounds as standards can improve the accuracy of chromatographic methods in identifying unknown substances in pharmaceutical formulations .

Mecanismo De Acción

The mechanism by which 4-Bromo-N-ethyl-3-methoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of 4-Bromo-N-ethyl-3-methoxybenzamide and structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The iodine-containing analog (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) demonstrated sigma receptor binding and tumor imaging efficacy in clinical studies . Bromine analogs, while structurally similar, may exhibit altered pharmacokinetics due to differences in electronegativity and steric effects.

- Bulky substituents (e.g., benzoxazolyl-dichlorophenyl in ) increase molecular weight and may enhance target specificity but reduce solubility.

Physicochemical Properties :

- Lipophilicity : Ethyl and butyl groups (e.g., ) enhance lipophilicity compared to polar groups like methoxy-N-methyl . This impacts membrane permeability and bioavailability.

- Stability : Crystallographic studies of analogs (e.g., ) highlight the role of hydrogen bonding and packing in stability. For example, the title compound in forms intermolecular N–H···O bonds, enhancing crystal lattice stability.

Applications: Medicinal Chemistry: Benzamides with aromatic or heterocyclic substitutions (e.g., ) are prioritized for drug discovery due to their interaction with biological targets like kinases or receptors. Diagnostic Imaging: Radioiodinated benzamides (e.g., ) are optimized for in vivo imaging, whereas bromine derivatives may serve as synthetic intermediates or non-radioactive probes.

Research Findings and Trends

- Sigma Receptor Targeting : The piperidinylethyl-substituted benzamide in achieved a tumor-to-background ratio of 2.04 in breast cancer patients, suggesting that N-alkylation with cyclic amines enhances receptor affinity.

- Anticancer Potential: A brominated benzamide derivative (4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) was synthesized for anticancer research, with crystallographic data supporting its structural optimization .

- Synthetic Utility : Compounds like 4-bromo-N-methoxy-N-methylbenzamide are commercialized for use in cross-coupling reactions or as intermediates in pharmaceutical synthesis.

Actividad Biológica

4-Bromo-N-ethyl-3-methoxybenzamide is an organic compound that has garnered interest in pharmacological research due to its unique structural features, which include a bromine atom and a methoxy group. These components may contribute to its biological activity by influencing interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN2O2. The presence of the bromine atom at the 4-position and the methoxy group at the 3-position of the benzene ring enhances its potential for enzyme inhibition and receptor modulation. The ethyl group contributes to the compound's lipophilicity, which can affect its bioavailability and pharmacokinetic properties.

| Property | Details |

|---|---|

| Molecular Formula | C11H14BrN2O2 |

| Molecular Weight | 284.14 g/mol |

| Solubility | Moderate, influenced by methoxy group |

| Lipophilicity | Enhanced due to ethyl substitution |

| Potential Biological Targets | Enzymes, receptors (specific interactions pending further study) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain kinase activities, a mechanism that is crucial for regulating various cellular processes. The bromine atom may enhance binding affinity, while the methoxy group can improve solubility in biological systems, facilitating better interaction with target sites .

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit varying degrees of biological activity, particularly in enzyme inhibition and receptor modulation. For instance, in a high-throughput screening of related compounds, several derivatives demonstrated significant inhibitory effects on specific kinases, suggesting that structural modifications can lead to enhanced potency .

Case Study: Kinase Inhibition

A relevant study investigated the structure-activity relationship (SAR) of various substituted benzamides, including those similar to this compound. The findings revealed that modifications at specific positions on the benzene ring could result in substantial changes in IC50 values against kinases SIK1, SIK2, and SIK3. This highlights the potential of this compound as a candidate for further development in kinase-targeted therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-N-ethyl-benzamide | C10H12BrN2O | Lacks methoxy group; different reactivity |

| 3-Methoxy-N-ethyl-benzamide | C10H13N2O2 | Different substitution pattern; varied biological activity |

| N-Ethyl-4-bromo-benzamide | C10H12BrN | Bromine at para position; distinct properties |

| 4-Bromo-N-methyl-3-methoxybenzamide | C11H14BrN2O2 | Methyl instead of ethyl; potential alteration in activity |

This table illustrates how variations in substitution can influence biological activity and pharmacological profiles.

Q & A

Q. Basic Research Focus

- NMR : NMR reveals methoxy protons as a singlet (~δ 3.8–4.0 ppm) and ethyl groups as triplets (N-CH- at δ 1.2–1.4 ppm; CH at δ 3.3–3.5 ppm). NMR confirms carbonyl (C=O at ~δ 165–170 ppm) and brominated aromatic carbons (C-Br at ~δ 115–125 ppm) .

- IR : Strong absorption bands for amide C=O (~1650–1680 cm) and aromatic C-Br (~550–600 cm) validate functional groups .

How do the bromo and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The bromine atom at the para position serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The methoxy group at the meta position acts as an electron-donating group, directing electrophilic substitution to the ortho/para positions. For example, in palladium-catalyzed reactions, the bromo substituent’s reactivity is modulated by steric hindrance from the ethylamide group, requiring optimized ligand systems (e.g., Pd(PPh)) and bases (e.g., KCO) to achieve >70% conversion .

What computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Focus

Tools like ACD/Labs Percepta and SwissADME estimate logP (~2.5–3.0), indicating moderate lipophilicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, such as enzyme active sites. For instance, the methoxy group’s electron density may influence hydrogen bonding with residues like serine or tyrosine in hydrolases, affecting binding affinity .

How does the compound’s crystal packing affect its solubility and stability?

Advanced Research Focus

SC-XRD data reveal intermolecular interactions (e.g., C-H···O hydrogen bonds between amide groups and π-π stacking of aromatic rings) that stabilize the crystal lattice. These interactions reduce solubility in polar solvents (e.g., water) but enhance thermal stability (decomposition >200°C). Co-crystallization with surfactants or cyclodextrins can disrupt packing to improve bioavailability .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Process Optimization : Replace batch reactors with flow chemistry to control exothermic reactions (e.g., acid chloride formation).

- Catalyst Recycling : Immobilize Pd catalysts on silica supports for cross-coupling steps to reduce metal leaching.

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.